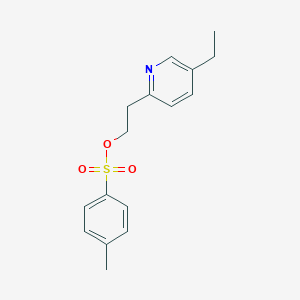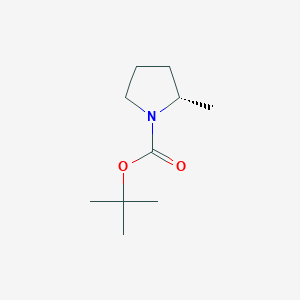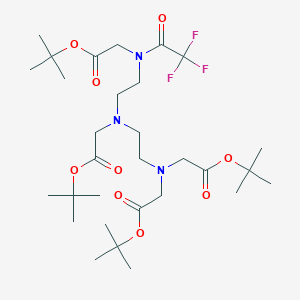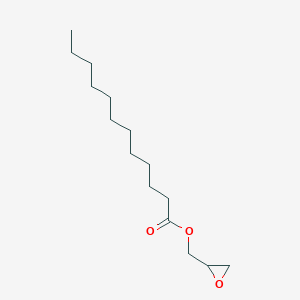
Glycidyl laurate
Descripción general
Descripción
Glycidyl laurate (GDL) is a type of ester that is used in various industrial applications. It is a white, crystalline solid that is odorless and non-toxic. GDL is a highly versatile compound with a wide range of applications in the chemical industry and in laboratory experiments. It is also used in the synthesis of other compounds, such as glycerol derivatives, and in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Glycidyl laurate can be synthesized from laurate through saponification and esterification processes. Optimal conditions for this synthesis involve using toluene as a solvent and a reaction temperature of 100℃ for 3 hours (Zhou Xiao-wei, 2007).
Analytical Methods
- A method combining gel permeation chromatography extraction and liquid chromatography-mass spectrometry has been validated for analyzing glycidyl esters, including this compound, in various edible oils. This technique targets low contamination levels and is suitable for routine analysis (Dubois et al., 2011).
Polymers and Material Science
- This compound is utilized in the development of polymers like glycidyl azide polymer (GAP), which has applications in advanced solid propellants for various aerospace applications (Frankel et al., 1992).
- In lipid transformations, lipase immobilized poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith microreactors have been developed, demonstrating the potential of glycidyl-based polymers in biochemical processes (Mugo & Ayton, 2013).
Biochemical Applications
- This compound is involved in the binding of laurate to genetic variants of albumin, which has implications for understanding protein-ligand interactions (Kragh-Hansen et al., 1996).
Green Chemistry
- It has been used in the green synthesis of decaglycerol laurates, employed as emulsifiers in food, medicine, and cosmetic industries. This synthesis is performed through lipase-catalyzed transesterification, highlighting an eco-friendly approach (Wang et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Glycidyl laurate, also known as glyceryl laurate, is a fatty acid that has reactive hydroxyl and hydroxy groups . It primarily targets the lipid bilayer of the plasma membrane . The lipid bilayer is crucial for maintaining the integrity of cells and is involved in various cellular processes, including cell signaling, energy production, and nutrient transport.
Mode of Action
The mode of action of this compound involves perturbing the plasma membrane lipid bilayer . It fluidizes the structure in the envelope of the virus, causing the disintegration of the microbial membrane . This disruption of the membrane structure can inhibit the function of the virus, thereby exhibiting antiviral properties .
Result of Action
The primary result of this compound’s action is the disruption of the microbial membrane, leading to the inhibition of the virus . This can prevent the virus from infecting host cells, thereby helping to control viral infections. Additionally, this compound is used as a cross-linking agent in the production of polycarboxylic acids, analytical methods, and films . It can also be used as a viscosity modifier in lubricants .
Análisis Bioquímico
Biochemical Properties
It is known that Glycidyl laurate can be used as a biological material or organic compound in life science related research
Cellular Effects
It is known that this compound can be used as a biological material or organic compound in life science related research
Molecular Mechanism
It is known that this compound can be used as a biological material or organic compound in life science related research
Temporal Effects in Laboratory Settings
It is known that this compound can be used as a biological material or organic compound in life science related research
Dosage Effects in Animal Models
It is known that this compound can be used as a biological material or organic compound in life science related research
Metabolic Pathways
It is known that this compound can be used as a biological material or organic compound in life science related research
Transport and Distribution
It is known that this compound can be used as a biological material or organic compound in life science related research
Subcellular Localization
It is known that this compound can be used as a biological material or organic compound in life science related research
Propiedades
IUPAC Name |
oxiran-2-ylmethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZMJYQEBOHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316631 | |
| Record name | Glycidyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1984-77-6 | |
| Record name | Glycidyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing Glycidyl laurate, and what factors influence the yield?
A1: Research indicates that this compound can be synthesized efficiently using lauric acid as a starting material through a multi-step process involving saponification and esterification []. The esterification step, specifically, has been optimized using orthogonal design methodology to determine the impact of various reaction parameters on the yield []. Studies show that using toluene as a solvent, maintaining an epichlorohydrin to sodium laurate molar ratio of 2:1, reacting at 100°C for 3 hours, and utilizing tetrabutylammonium bromide (TBAB) as a phase transfer catalyst at 5% molar equivalent of sodium laurate leads to a product yield exceeding 95% []. This highlights the significance of optimizing reaction conditions for maximizing this compound production.
Q2: What are the potential carcinogenic properties associated with this compound?
A2: While this compound has potential applications in various industries, research points to potential carcinogenic risks associated with this compound []. Studies involving subcutaneous injections of this compound in mice have shown the development of sarcomas at the injection site []. These findings underscore the importance of careful handling and further research to fully understand the safety profile of this compound, particularly regarding long-term exposure and potential carcinogenic effects in different biological systems.
Q3: How can this compound be quantified in complex matrices like edible oils?
A3: Accurately determining this compound levels in complex mixtures like edible oils is crucial due to its potential presence as a food processing contaminant. Research demonstrates a robust method for quantifying this compound and other related glycidyl esters in edible oils using a combination of gel permeation chromatography (GPC), solid-phase extraction (SPE) cleanup, and liquid chromatography coupled with mass spectrometry (LC-MS) detection []. This method boasts high sensitivity, with a limit of quantification in oil samples ranging from 50 to 100 μg/kg depending on the specific glycidyl ester []. Utilizing stable isotope-labeled internal standards further enhances the accuracy and reliability of this quantification method, making it a valuable tool for monitoring this compound levels in food and other complex matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



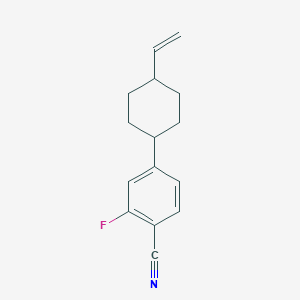
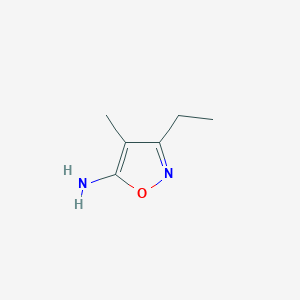
![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
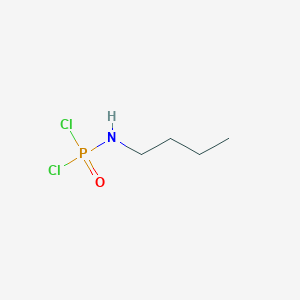
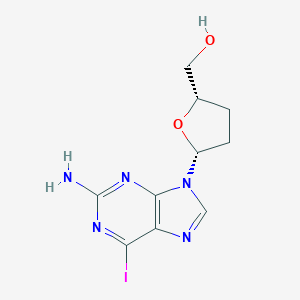
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)


